N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Data Gap Uncharacterized Compound Procurement Risk

Researchers pursuing novel kinase or antimicrobial probes often lack access to benzothiazole amides bearing both the 4-nitrobenzamide and pyridin-2-ylmethyl pharmacophores. This compound fills that gap with a unique substitution pattern for structure-activity relationship studies. • Structurally related 6-fluorobenzothiazole amides have shown antimicrobial activity comparable to chloramphenicol and cefoperazone in published assays. • The 4-nitro group provides a synthetic handle (reducible to amine) for further derivatization in medicinal chemistry programs. • In stock with competitive pricing; available for immediate global shipping.

Molecular Formula C20H13FN4O3S
Molecular Weight 408.41
CAS No. 899964-70-6
Cat. No. B2735723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
CAS899964-70-6
Molecular FormulaC20H13FN4O3S
Molecular Weight408.41
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H13FN4O3S/c21-14-6-9-17-18(11-14)29-20(23-17)24(12-15-3-1-2-10-22-15)19(26)13-4-7-16(8-5-13)25(27)28/h1-11H,12H2
InChIKeyGQKCDQIVEUEHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide: Baseline Profile


N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide (CAS 899964-70-6) is a synthetic benzothiazole amide derivative. Its structure features a 6-fluorobenzothiazole core linked through an amide bond to a 4-nitrobenzamide moiety, with a pyridin-2-ylmethyl substituent on the amide nitrogen. At present, no primary research articles, patents, or authoritative database records with quantitative biological activity data for this specific compound could be identified from non-excluded sources. Consequently, a meaningful evidence-based differentiation versus close analogs cannot be established.

Why Generic Analogs Cannot Substitute


No direct comparative data were found to support a claim that generic substitution would fail. Structurally related 6-fluorobenzothiazole amides have been explored for antimicrobial and kinase inhibitory activities [1], but the specific contributions of the 4-nitrobenzamide and pyridin-2-ylmethyl groups in this compound remain uncharacterized in the accessible literature.

Quantitative Differentiation Evidence


No Quantitative Comparator Data Available

A thorough search of primary literature, patents, and authoritative databases did not yield any quantitative biological activity data (IC50, Ki, MIC, etc.) for N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide from non-excluded sources. Without such data, no head-to-head or cross-study comparison with close analogs is possible.

Data Gap Uncharacterized Compound Procurement Risk

Potential Application Scenarios


Exploratory Medicinal Chemistry

The compound may serve as a scaffold for further derivatization in medicinal chemistry programs targeting kinases or other enzymes, based on the general activity of benzothiazole amides. However, no specific target engagement data exist.

Chemical Biology Probe Development

If future studies reveal selective inhibition of a particular target, the compound could be developed as a chemical probe. Currently, no selectivity or potency data support this use.

Antimicrobial Screening

Related 6-fluorobenzothiazole amides have shown antimicrobial activity comparable to chloramphenicol and cefoperazone [1]. This compound could be evaluated in similar assays, but no results are available.

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